molecular formula C20H21N3O5S2 B2819892 N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922101-14-2

N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2819892
CAS RN: 922101-14-2
M. Wt: 447.52
InChI Key: HUNPIUVWWWPJCP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as DMPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole-based sulfonamide that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is a potent inhibitor of PI3Kα and mTOR, showing effectiveness both in vitro and in vivo. This compound's structure provides insights into metabolic stability improvements, particularly against deacetylation in the benzothiazole ring, relevant to the compound (Stec et al., 2011).

Antimicrobial Applications

A study explored the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, similar to the compound , for use as antimicrobial agents. This indicates potential antimicrobial applications for N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (Darwish et al., 2014).

Antimalarial and COVID-19 Drug Applications

Research into N-(phenylsulfonyl)acetamide derivatives, including investigations on aminothiazole derivatives, found significant antimalarial activity and potential as COVID-19 drugs, suggesting similar properties could be explored for the compound in focus (Fahim & Ismael, 2021).

Antioxidant Activity

A variety of amidomethane sulfonyl-linked heterocycles, closely related in structure, exhibited significant antioxidant activities. This implies potential antioxidant applications for N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (Talapuru et al., 2014).

Anticonvulsant Activity

Studies on sulfonamide thiazole derivatives for their anticonvulsant activity showed promising results, with some compounds offering 100% protection against induced convulsion, hinting at possible anticonvulsant applications for the compound (Farag et al., 2012).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-13-4-7-16(8-5-13)30(25,26)23-20-21-14(12-29-20)10-19(24)22-17-9-6-15(27-2)11-18(17)28-3/h4-9,11-12H,10H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNPIUVWWWPJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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